molecular formula C17H16N2O4 B4927514 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid

4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid

Cat. No. B4927514
M. Wt: 312.32 g/mol
InChI Key: GCLQRRKSNUDMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid, also known as BHBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BHBA is a derivative of benzoic acid and has a benzimidazole ring attached to it. This compound has been synthesized using various methods and has been found to exhibit significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in gene expression. 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid has been found to exhibit significant biochemical and physiological effects. 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid has also been found to induce apoptosis and inhibit the growth of cancer cells. 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid has also been found to exhibit neuroprotective effects and improve cognitive function. 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid has been found to improve insulin sensitivity and glucose metabolism, making it a potential drug candidate for diabetes. 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid has also been found to exhibit cardioprotective effects and improve lipid metabolism.

Advantages and Limitations for Lab Experiments

4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid has several advantages for lab experiments. 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid is readily available and can be synthesized using various methods. 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid is also stable and can be stored for long periods of time. 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid is also relatively inexpensive compared to other chemicals used in lab experiments. However, 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid also has some limitations. 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid is insoluble in water, which can make it difficult to use in aqueous solutions. 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid also has a low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid. One direction is to investigate the potential applications of 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid in drug discovery for various diseases such as diabetes, Alzheimer’s, and Parkinson’s. Another direction is to investigate the potential applications of 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid as a corrosion inhibitor and stabilizer for polymers. Further research is also needed to understand the mechanism of action of 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid and its effects on various signaling pathways.

Synthesis Methods

The synthesis of 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid involves the reaction of 4-hydroxybenzoic acid with 1H-benzimidazole-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 50-60°C. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid has been found to exhibit potential applications in various scientific fields such as biomedical research, drug discovery, and material science. In biomedical research, 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid has been investigated for its anticancer, anti-inflammatory, and antioxidant properties. 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid has also been found to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid has been investigated as a potential drug candidate for various diseases such as diabetes, Alzheimer’s, and Parkinson’s. 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid has also been found to exhibit neuroprotective effects. In material science, 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid has been investigated for its potential applications as a corrosion inhibitor and as a stabilizer for polymers.

properties

IUPAC Name

4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-13(9-19-11-18-15-3-1-2-4-16(15)19)10-23-14-7-5-12(6-8-14)17(21)22/h1-8,11,13,20H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLQRRKSNUDMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(COC3=CC=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid

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